molecular formula C10H11NO5 B1339448 4-Isopropoxy-3-nitrobenzoic acid CAS No. 156629-52-6

4-Isopropoxy-3-nitrobenzoic acid

Cat. No.: B1339448
CAS No.: 156629-52-6
M. Wt: 225.2 g/mol
InChI Key: YRJMQBFZZKIYDN-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO5. It is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound is characterized by the presence of a nitro group and a propan-2-yloxy group attached to a benzoic acid core.

Scientific Research Applications

4-Isopropoxy-3-nitrobenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of methyl benzoate, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and esterification processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.

Major Products:

    Reduction: The major product is 3-amino-4-propan-2-yloxybenzoic acid.

    Substitution: Various alkoxybenzoic acids depending on the substituent used.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-yloxy group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 3-Nitro-2-propan-2-yloxybenzoic acid

Comparison: 4-Isopropoxy-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-nitro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJMQBFZZKIYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577004
Record name 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156629-52-6
Record name 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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